N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Potential as Kinase Inhibitors
Research has identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, characterized by their aminothiazole-based analogues, exhibit competitive inhibition with ATP, demonstrating significant kinase selectivity and in vivo efficacy in cancer models. This highlights the potential of structurally related compounds, like N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride, in targeted cancer therapies (Borzilleri et al., 2006).
Role in Correcting Cellular Defects
Another study focused on the correction of defective cellular processing of DeltaF508-CFTR, a common mutation causing cystic fibrosis. Compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide demonstrated significant activity in correcting cellular processing defects. This suggests the therapeutic potential of related compounds in managing cystic fibrosis and similar genetic disorders (Yu et al., 2008).
Antipsychotic Potential
Further investigation into heterocyclic carboxamides has revealed potential antipsychotic applications. These compounds showed significant in vitro binding to dopamine and serotonin receptors, alongside in vivo activity that predicts antipsychotic efficacy without inducing extrapyramidal side effects, common with many antipsychotic drugs. This research underlines the possibility of using structurally similar benzamides as novel antipsychotic agents with improved safety profiles (Norman et al., 1996).
Insecticidal Applications
A study explored the insecticidal properties of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives against the cotton leafworm, Spodoptera littoralis. Given the structural similarity, this compound could potentially exhibit insecticidal activities, offering a new avenue for pest control strategies (Fadda et al., 2017).
Future Directions
Mechanism of Action
Pharmacokinetics
A related compound, n’-(1,3-benzothiazol-2-yl)-arylamide, was synthesized using dimethyl formamide as a solvent, suggesting potential solubility in organic solvents .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-5-24-11-10-13-16(12-24)27-19(23-20(25)21(2,3)4)17(13)18-22-14-8-6-7-9-15(14)26-18;/h6-9H,5,10-12H2,1-4H3,(H,23,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGUPHHMQFMPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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